Phenanthrene-9-carbonyl fluoride
Description
Properties
CAS No. |
127410-76-8 |
|---|---|
Molecular Formula |
C15H9FO |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
phenanthrene-9-carbonyl fluoride |
InChI |
InChI=1S/C15H9FO/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |
InChI Key |
DVSIAHUNLLECTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)F |
Origin of Product |
United States |
Preparation Methods
Oxidation of Phenanthrene to Phenanthrenequinone
The foundational step in synthesizing phenanthrene-9-carbonyl fluoride involves the oxidation of phenanthrene to phenanthrenequinone. This process employs chromic acid (H₂CrO₄) generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). The reaction proceeds via the Benzilic Acid Rearrangement , where phenanthrene undergoes oxidation at the 9,10-positions to form phenanthrenequinone (Fig. 1).
Mechanistic Insights :
- Chromic acid acts as a strong oxidizing agent, abstracting hydrogen atoms from phenanthrene’s central ring to form diketone intermediates.
- The rearrangement involves nucleophilic attack by hydroxide ions (OH⁻) on one carbonyl carbon, followed by ring contraction to stabilize the quinone structure.
Optimization Parameters :
- Catalysts : Tetrabutylammonium fluoride (TBAF) enhances yield by stabilizing transition states.
- Temperature : Maintaining 80–85°C during sulfuric acid addition prevents over-oxidation.
- Workup : Centrifugation and pH neutralization (to 7–7.5) isolate phenanthrenequinone with a melting point of 209–212°C.
Alkaline Hydrolysis to 9-Hydroxyfluorene-9-Carboxylic Acid (HFCA)
Phenanthrenequinone is converted to 9-hydroxyfluorene-9-carboxylic acid (HFCA) through alkaline hydrolysis. This step is critical for introducing the carboxylic acid group required for subsequent fluorination.
Reaction Conditions :
- Base : Sodium hydroxide (NaOH) in aqueous solution (90–92°C).
- Mechanism : Hydroxide ions attack the diketone, inducing ring contraction and forming HFCA’s pentacyclic structure (Fig. 2).
- Yield : ~54% after acid precipitation (HCl) and drying.
Analytical Validation :
- Melting Point : 164–166°C.
- Spectroscopy : IR confirms carboxylic acid (C=O stretch at 1700 cm⁻¹) and hydroxyl groups (O–H stretch at 3200–3400 cm⁻¹).
Esterification to Methyl-9-Hydroxyfluorene-Carboxylate
HFCA is esterified with methanol (CH₃OH) under acidic conditions to form methyl-9-hydroxyfluorene-carboxylate (HFCA methyl ester), a precursor for fluorination.
Procedure :
- Acid Catalyst : Sulfuric acid protonates the carboxylic acid, facilitating nucleophilic attack by methanol.
- Conditions : Reflux at 65–70°C for 4–6 hours.
- Workup : Sodium bicarbonate (NaHCO₃) neutralizes excess acid, yielding HFCA methyl ester (m.p. 136–142°C).
Challenges and Optimization Strategies
By-Product Formation :
- Di- and Trifluorinated Derivatives : Excess fluorinating agents or prolonged reaction times lead to over-fluorination.
- Mitigation : Stepwise addition of fluorinating agents and low-temperature conditions.
Yield Enhancement :
- Catalysts : Lewis acids (e.g., BF₃) accelerate fluorination by polarizing the carbonyl group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to phenanthrene-9-carbinol or other reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9th position.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene-9-carbinol.
Substitution: 9-bromophenanthrene or 9-chlorophenanthrene.
Scientific Research Applications
Phenanthrene-9-carbonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenanthrene-9-carbonyl fluoride involves its interaction with specific molecular targets and pathways. The carbonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
Comparison with Similar Compounds
Phenanthrene-9-Carboxaldehyde (CAS: 4707-71-5)
Molecular Formula : C₁₅H₁₀O
Molecular Weight : 206.24 g/mol
Key Differences :
- Functional Group : Features an aldehyde (-CHO) instead of carbonyl fluoride (-COF).
- Reactivity : The aldehyde undergoes condensation and oxidation reactions, whereas the carbonyl fluoride participates in nucleophilic acyl substitutions (e.g., with amines or alcohols).
- Applications : Used in fluorimetric pH indicators and organic synthesis intermediates .
- Safety : Phenanthrene-9-carboxaldehyde requires precautions for inhalation and skin contact, but it lacks the acute toxicity associated with fluoride release .
| Property | Phenanthrene-9-Carbonyl Fluoride | Phenanthrene-9-Carboxaldehyde |
|---|---|---|
| Functional Group | -COF | -CHO |
| Molecular Weight (g/mol) | 224.23 | 206.24 |
| CAS Number | 127410-76-8 | 4707-71-5 |
| Primary Use | Acylating agent | pH indicator, synthesis intermediate |
9-Fluorenylcarboxylic Acid
Molecular Formula : C₁₄H₁₀O₂
Molecular Weight : 210.23 g/mol
Key Differences :
- Functional Group : Carboxylic acid (-COOH) instead of carbonyl fluoride.
- Synthesis : Produced via CO₂ insertion into fluorene using Cs₂CO₃ catalysts, achieving yields >90% under optimized conditions .
- Reactivity : Forms salts and esters, unlike the fluoride’s electrophilic substitution behavior.
- Applications : High-value intermediate in pharmaceuticals and polymers .
| Property | This compound | 9-Fluorenylcarboxylic Acid |
|---|---|---|
| Functional Group | -COF | -COOH |
| Synthesis Method | Halogen exchange (e.g., from chloride) | CO₂ insertion with Cs₂CO₃ |
| Yield (Typical) | Not reported | 90–95% |
[13C]-9-Methylfluorene-9-Carbonyl Chloride
Molecular Formula : C₁₅H₁₀ClO (with ¹³C label)
Molecular Weight : 257.69 g/mol
Key Differences :
- Functional Group : Carbonyl chloride (-COCl) with a methyl group and isotopic label.
- Reactivity : Similar to carbonyl fluoride but less electrophilic due to chlorine’s lower electronegativity.
- Applications : Isotopic labeling studies and tracer synthesis .
- Safety : Classified as corrosive (Risk Code 34) and requires stringent handling .
9-Bromo-9-Phenylfluorene (CAS: 55135-66-5)
Molecular Formula : C₁₉H₁₃Br
Molecular Weight : 333.21 g/mol
Key Differences :
Phenyl Acridine-9-Carboxylate
Molecular Formula: C₂₀H₁₃NO₂ Molecular Weight: 299.33 g/mol Key Differences:
- Structure : Ester derivative of acridine, lacking the phenanthrene backbone.
- Synthesis: Esterification of acridine-9-carboxylic acid with phenol using thionyl chloride .
- Applications : Crystallography studies and fluorescence probes .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group |
|---|---|---|---|---|
| This compound | C₁₅H₉FO | 224.23 | 127410-76-8 | -COF |
| Phenanthrene-9-carboxaldehyde | C₁₅H₁₀O | 206.24 | 4707-71-5 | -CHO |
| 9-Fluorenylcarboxylic acid | C₁₄H₁₀O₂ | 210.23 | Not provided | -COOH |
| [13C]-9-Methylfluorene-carbonyl chloride | C₁₅H₁₀ClO | 257.69 | Not provided | -COCl |
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